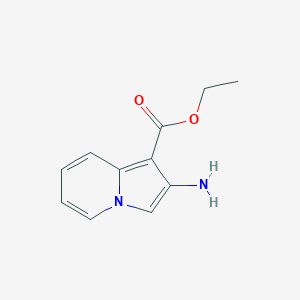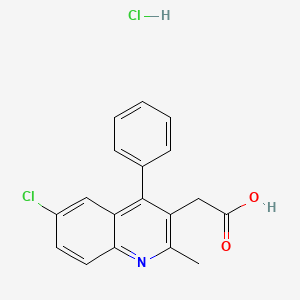
(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
The quinoline nucleus, present in this compound, has a long history of use in treating various diseases. Quinoline derivatives exhibit potent antimicrobial properties, making them valuable in combating bacterial and fungal infections . Researchers have explored the potential of this compound as an antimicrobial agent, particularly against pathogenic microorganisms.
Anti-Inflammatory and Analgesic Effects
The pyrazoline moiety, another component of this compound, is a nitrogen-containing heterocyclic ring. Pyrazoline derivatives have demonstrated anti-inflammatory and analgesic activities . Researchers could explore whether (6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride exhibits similar effects, potentially providing new options for pain management and inflammation control.
Antimalarial Properties
Historically, quinine (derived from Cinchona plants) has been used to treat malaria. Quinoline derivatives, including our compound, share structural similarities with quinine and have been investigated as antimalarials . Researchers might explore the efficacy of this compound against Plasmodium species responsible for malaria.
Antibacterial Applications
Given the global challenge of antibiotic resistance, novel antibacterial agents are urgently needed. Quinoline derivatives have shown antibacterial activity against various pathogens . Researchers could assess the effectiveness of (6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride against specific bacterial strains.
Potential as a Scaffold for Drug Discovery
Quinoline serves as a vital scaffold for lead compounds in drug discovery . Its diverse applications extend beyond individual therapeutic areas. Researchers might explore modifications of this compound to create novel derivatives with improved pharmacological properties.
特性
IUPAC Name |
2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2.ClH/c1-11-14(10-17(21)22)18(12-5-3-2-4-6-12)15-9-13(19)7-8-16(15)20-11;/h2-9H,10H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOMWWMJYLUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

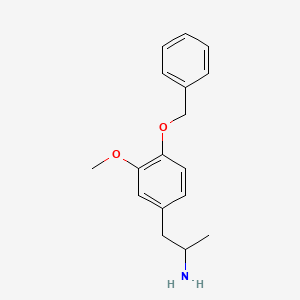

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)

![4-{3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813145.png)
![5-Oxaspiro[2.4]heptan-6-one](/img/structure/B2813146.png)
![2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2813147.png)
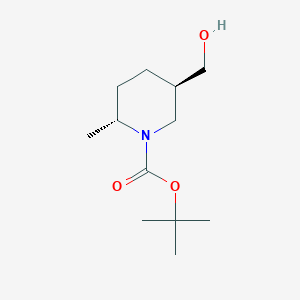
![(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B2813151.png)
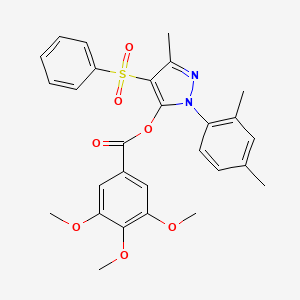
![(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2813154.png)
![N-isobutyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2813155.png)
